molecular formula C13H11N3O B3274924 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one CAS No. 61719-58-2

1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B3274924
CAS No.: 61719-58-2
M. Wt: 225.25 g/mol
InChI Key: UGUBTPDUZBYMOL-UHFFFAOYSA-N
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Description

1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3H-imidazo[4,5-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-13-15-11-8-14-7-6-12(11)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUBTPDUZBYMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=NC=C3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188278
Record name 1,3-Dihydro-1-(phenylmethyl)-2H-imidazo[4,5-c]pyridin-2-one
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Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61719-58-2
Record name 1,3-Dihydro-1-(phenylmethyl)-2H-imidazo[4,5-c]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61719-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-(phenylmethyl)-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Trajectories and Seminal Discoveries of Imidazo 4,5 C Pyridinone Scaffold Chemistry

The scientific journey of the imidazo[4,5-c]pyridinone scaffold is rooted in the exploration of purine (B94841) bioisosteres. Due to the structural similarity between the fused imidazopyridine heterocyclic system and naturally occurring purines, early biological investigations were prompted to assess their therapeutic potential. mdpi.comnih.gov This foundational concept paved the way for extensive research into this class of compounds.

Initial synthetic routes to the core imidazo[4,5-c]pyridine structure were established through classical condensation reactions. A common and effective method involves the reaction of 3,4-diaminopyridine (B372788) with various reagents. For instance, the cyclization with formic acid produces the basic imidazo[4,5-c]pyridine skeleton. nih.gov One documented synthesis involved reacting 5-methyl-3,4-diamino-pyridine with 100% formic acid under reflux conditions to yield 7-methyl-3H-imidazo[4,5-c]pyridine. nih.gov These seminal synthetic methodologies, while straightforward, were crucial in providing access to the core scaffold, enabling chemists to build a diverse library of derivatives for further study. The development of related isomers, such as imidazo[4,5-b]pyridines, often utilized similar strategies, like the reaction of 2,3-diaminopyridine (B105623) with carboxylic acids or aryl aldehydes, further expanding the chemical space of imidazopyridines. nih.govacs.org

Strategic Significance of Imidazo 4,5 C Pyridinone Core Structures in Modern Medicinal Chemistry and Organic Synthesis

The imidazo[4,5-c]pyridinone core is recognized as a "privileged scaffold" in medicinal chemistry, attributed to its ability to interact with a wide range of biological targets and exhibit diverse pharmacological activities. mdpi.com This structural motif is a key component in compounds developed for various therapeutic areas, demonstrating its strategic importance. mdpi.comnih.gov

Imidazo[4,5-c]pyridine derivatives have been investigated for a multitude of biological effects, including roles as GABA-A receptor agonists, proton pump inhibitors, and aromatase inhibitors. mdpi.comnih.gov For example, the compound Bamaluzole, which features the imidazo[4,5-c]pyridine system, was patented as a GABA-A receptor agonist for potential use as an anticonvulsant. mdpi.com Another significant derivative, 3-deazaneplanocin (B1662806) A (DZNep), acts as an inhibitor of S-adenosyl-L-homocysteine synthesis and the histone methyltransferase EZH2, showing potential in cancer and antiviral therapies. mdpi.com

More recent and highly targeted applications have further cemented the scaffold's importance.

Dual-Activity Receptor Antagonists: nih.gov nih.gov
CompoundTargetActivity
21b AT1 ReceptorIC₅₀ = 7 nM
PPARγ ReceptorEC₅₀ = 295 nM (27% max)

Targeted Kinase Inhibitors in Oncology: The imidazo[4,5-c]pyridin-2-one core, the direct parent scaffold of the title compound, has been specifically developed as a novel binder for the ATP pocket of protein kinases. nih.gov This has led to the discovery of potent inhibitors for Src family kinases (SFKs), which are ideal targets for treating aggressive brain tumors like glioblastoma multiforme (GBM). nih.govnih.gov A series of derivatives showed significant inhibitory activity against Src and Fyn kinases in the submicromolar range. nih.govnih.gov

Furthermore, the scaffold has been successfully utilized to develop highly selective inhibitors of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the repair of DNA double-strand breaks. acs.orgresearchgate.net These inhibitors act as potent radiosensitizers, enhancing the efficacy of radiation therapy in cancer treatment. acs.orgresearchgate.net The development from a general kinase inhibitor scaffold to a highly selective one underscores the versatility and strategic value of the imidazo[4,5-c]pyridin-2-one core. acs.org

CompoundTarget KinaseInhibition (IC₅₀)
1d Src0.28 µM
Fyn0.40 µM
1e Src0.19 µM
Fyn0.32 µM
1q Src0.25 µM
Fyn0.31 µM
1s Src0.15 µM
Fyn0.21 µM

Rationale for Focused Investigation on 1 Benzyl 1h,2h,3h Imidazo 4,5 C Pyridin 2 One and Its Analogues

The specific focus on 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is driven by established principles of medicinal chemistry, particularly structure-activity relationship (SAR) studies. The investigation of this compound and its analogues is a logical progression from the broader exploration of the parent scaffold.

The rationale can be broken down into two key components: the core and the substituent.

The Imidazo[4,5-c]pyridin-2-one Core: As established, this core structure is a validated starting point for developing new kinase inhibitors and other therapeutic agents. nih.govacs.org Its ability to form crucial hydrogen bonds within the ATP binding site of kinases makes it an attractive foundation for drug design. nih.gov

The 1-Benzyl Substituent: The addition of a benzyl (B1604629) group at the N-1 position is a deliberate strategy. N-alkylation is a common method to explore the chemical space around a heterocyclic core and modulate its properties. nih.govuctm.edu The benzyl group is particularly useful because it is a relatively simple, chemically stable, and lipophilic moiety that can influence the compound's solubility, cell permeability, and binding interactions. In the context of developing drugs for central nervous system (CNS) diseases like glioblastoma, optimizing these properties is critical for crossing the blood-brain barrier. nih.gov The benzyl group also provides a vector for further chemical modification; substitutions on the benzyl ring can be systematically varied to probe for additional interactions with the biological target and refine the compound's potency and selectivity.

The development of imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors for glioblastoma serves as a direct example of this rationale in practice, where various groups are attached to the core scaffold to optimize activity. nih.govnih.gov

Overview of Advanced Research Methodologies and Scope of Inquiry for 1 Benzyl 1h,2h,3h Imidazo 4,5 C Pyridin 2 One Studies

Retrosynthetic Analysis of the Imidazo[4,5-c]pyridin-2-one Core and N1-Benzylation

A retrosynthetic analysis of this compound reveals key disconnections that form the basis of its synthesis. The primary disconnection is at the N1-benzyl bond, simplifying the target molecule to the parent 1H,2H,3H-imidazo[4,5-c]pyridin-2-one core and a benzyl halide or equivalent electrophile. This step highlights the importance of regioselective N-alkylation in the final stages of the synthesis.

Further disconnection of the imidazo[4,5-c]pyridin-2-one core itself suggests two main pathways. One approach involves the formation of the imidazole ring from a substituted pyridine (B92270) precursor, specifically a 3,4-diaminopyridine (B372788) derivative. This precursor, upon reaction with a carbonyl equivalent such as phosgene (B1210022), urea (B33335), or an isocyanate, can undergo cyclization to form the desired fused heterocyclic system. The alternative disconnection involves the construction of the pyridine ring onto a pre-existing imidazole-2-one, a less common but viable strategy.

Classical and Modern Synthetic Routes to 1H-Imidazo[4,5-c]pyridinone Systems

The formation of the imidazo[4,5-c]pyridinone ring is a critical step in the synthesis of the target compound and its derivatives. A prevalent method involves the cyclization of 3,4-diaminopyridine precursors. nih.gov For instance, the reaction of 3,4-diaminopyridine with urea or its derivatives can lead to the formation of the imidazo[4,5-c]pyridin-2-one core. Another classical approach is the oxidative cyclization of 4,5-diaminopyridines with aryl aldehydes, which can also produce the imidazo[4,5-c]pyridine ring system. nih.gov

Modern synthetic methods often employ catalytic systems to achieve higher yields and milder reaction conditions. For example, ytterbium triflate has been used to catalyze the condensation of 3,4-diaminopyridine with orthoformates to construct the imidazo[4,5-c]pyridine scaffold. mdpi.com Palladium-catalyzed C-N bond-forming reactions have also been utilized for the synthesis of related imidazopyridine systems. nih.gov

A common synthetic route starts from 2,4-dichloro-3-nitropyridine. This key intermediate can undergo sequential nucleophilic substitution, first with an amine at the 4-position, followed by reduction of the nitro group to an amine. The resulting 3,4-diaminopyridine derivative is then cyclized to form the imidazo[4,5-c]pyridin-2-one core.

Table 1: Selected Cyclization Reactions for Imidazo[4,5-c]pyridinone Ring Formation

Starting MaterialReagent(s)ProductReference
3,4-DiaminopyridineUrea1H,2H,3H-Imidazo[4,5-c]pyridin-2-one nih.gov
4,5-DiaminopyridinesAryl aldehydesImidazo[4,5-c]pyridine derivatives nih.gov
3,4-DiaminopyridineOrthoformate, Ytterbium triflateImidazo[4,5-c]pyridine mdpi.com
2,4-Dichloro-3-nitropyridine1. Amine, 2. Reduction, 3. Cyclizing agentSubstituted Imidazo[4,5-c]pyridin-2-one

The synthesis of precursors for imidazo[4,5-c]pyridinone derivatization often begins with commercially available pyridines that are subsequently functionalized. For example, 2-chloro-3-nitropyridines are common starting materials. nih.gov The chloro group can be displaced by various amines, and the nitro group can be reduced to an amino group, setting the stage for imidazole ring formation. nih.gov

Functional group transformations on the pyridine ring are crucial for introducing diversity. For instance, a chloro substituent can be replaced with an amino group through nucleophilic aromatic substitution. nih.gov The synthesis of various N-substituted 3H-imidazo[4,5-b]pyridines has been achieved through the chemical reduction of 1-(3-nitropyridin-2-yl)-1H-benzimidazole in an acidic medium. researchgate.net The strategic introduction of functional groups at specific positions of 4-amino-3-nitropyridine (B158700) is a key step in the synthesis of some derivatives. researchgate.net

Regioselective Synthesis of this compound and Analogues

The regioselective introduction of a benzyl group at the N1 position of the imidazo[4,5-c]pyridin-2-one core is a critical step in the synthesis of the title compound. This is typically achieved through N-alkylation of the pre-formed heterocyclic core using a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. nih.govnih.gov The choice of base and reaction conditions can influence the regioselectivity of the alkylation. Common bases include potassium carbonate in a polar aprotic solvent like DMF. nih.govnih.gov

In some cases, a mixture of N1 and N3 isomers may be formed, requiring chromatographic separation. However, the steric and electronic properties of the imidazo[4,5-c]pyridin-2-one core can favor alkylation at the N1 position. For instance, the synthesis of substituted 5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridines has been reported, highlighting the feasibility of introducing substituents at this position. sigmaaldrich.comdocumentsdelivered.com

The introduction of substituents at other positions of the imidazo[4,5-c]pyridinone core allows for the generation of a diverse library of analogues. Modifications at the N3 position have been explored, although it has been noted that there is limited steric tolerance at this position. acs.org The aniline (B41778) ring of 6-anilino imidazo[4,5-c]pyridin-2-ones has been systematically modified, with substituents at the 2-, 3-, and 4-positions of the aniline ring showing varied effects on biological activity. acs.orgnih.gov Small lipophilic groups at the 2-position of the aniline ring were found to increase potency in certain contexts, while larger or polar groups were not well-tolerated. acs.org The introduction of small polar groups at the 4-position of the aniline ring led to sharp increases in potency for DNA-PK. acs.orgnih.gov

Furthermore, the synthesis of imidazo[4,5-c]pyridine derivatives with substituents at the 6-position of the pyridine ring has been described. acs.org This is often achieved by starting with a pre-functionalized pyridine ring before the construction of the imidazole portion of the molecule.

Catalytic Approaches in the Synthesis of this compound Analogues

Catalytic methods offer a powerful toolkit for the construction of the imidazo[4,5-c]pyridin-2-one core and the introduction of various substituents. Both metal-mediated and metal-free approaches have been explored to enhance efficiency, selectivity, and substrate scope.

Metal-Mediated and Metal-Free Catalysis for Imidazopyridinone Synthesis

Metal-catalyzed reactions, particularly those employing palladium and copper, are pivotal in the synthesis of imidazopyridinone analogues. Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in forming key C-N and C-C bonds. A regioselective palladium-catalyzed method has been developed for the synthesis of related imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines. This approach involves the coupling of 2-chloro-3-amino-pyridines with primary amides, followed by in situ cyclization and dehydration, providing a direct route to N1-substituted products. acs.org The versatility of this method allows for the use of a variety of substrates, including those that would lead to benzyl-substituted analogues.

Copper-catalyzed reactions also play a significant role. For example, copper(I) iodide (CuI) has been used to catalyze the synthesis of benzo researchgate.netbeilstein-journals.orgimidazo[1,2-c]pyrimidin-1-amines from 2-(2-bromovinyl)benzimidazoles and cyanamide (B42294) under microwave irradiation. acs.org This methodology, which proceeds via an intermolecular C–N coupling followed by cyclization, demonstrates the utility of copper catalysis in constructing fused imidazole systems. Furthermore, copper-catalyzed denitrogenative transannulation of pyridotriazoles with benzylamines offers a pathway to imidazo[1,5-a]pyridines, showcasing the potential for direct introduction of a benzyl group. nih.govuc.pt

In the realm of metal-free catalysis, several strategies have emerged as greener alternatives. A notable example is the rapid, metal-free, and aqueous synthesis of imidazo[1,2-a]pyridines. rsc.orgallfordrugs.com This method utilizes NaOH-promoted cycloisomerization of N-propargylpyridiniums, achieving quantitative yields in minutes under ambient conditions. rsc.orgallfordrugs.com While this specific example pertains to a different isomer, the underlying principles of metal-free C-N bond formation are relevant. Molecular iodine has also been employed as a catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives in an environmentally benign manner. nih.gov Additionally, transition-metal-free cascade reactions of ynones with 2-methylbenzimidazoles have been developed for the synthesis of benzo researchgate.netbeilstein-journals.orgimidazo[1,2-a]pyridines. rsc.org

The following table summarizes selected catalytic approaches for the synthesis of imidazopyridinone analogues:

CatalystReactantsProduct TypeKey Features
Palladium(II) acetate/Me4tBu-XPhos2-chloro-3-aminopyridine, Primary amidesN1-substituted imidazo[4,5-b]pyridinesRegioselective, One-pot
Copper(I) iodide2-(2-bromovinyl)benzimidazole, CyanamideBenzo researchgate.netbeilstein-journals.orgimidazo[1,2-c]pyrimidin-1-aminesMicrowave-assisted, C-N coupling
Sodium hydroxideN-propargylpyridiniumsImidazo[1,2-a]pyridinesMetal-free, Aqueous, Ambient conditions
Molecular iodine2-aminopyridines, Acetophenones, DimedoneImidazo[1,2-a]pyridinesMetal-free, Environmentally benign

Ligand Design and Optimization in Catalytic Synthesis

The choice of ligand is critical in metal-catalyzed reactions, influencing catalyst stability, activity, and selectivity. In palladium-catalyzed cross-coupling reactions for the synthesis of N-substituted imidazoles, the use of specialized phosphine (B1218219) ligands has been shown to be highly effective. gessnergroup.comfigshare.com For instance, ylide-substituted phosphines (YPhos) are a class of electron-rich ligands that have demonstrated superior performance in various palladium-catalyzed reactions. gessnergroup.com The design of such ligands allows for the fine-tuning of steric and electronic properties to optimize catalytic efficiency for specific substrates. gessnergroup.com

N-heterocyclic carbenes (NHCs) have also emerged as a versatile class of ligands for transition metal catalysis. beilstein-journals.orgnih.govscripps.edunih.gov Their strong σ-donating ability and steric tunability make them highly effective in stabilizing metal centers and promoting catalytic activity. beilstein-journals.orgnih.govscripps.edunih.gov Copper(I)-NHC complexes, for example, have been successfully employed as catalysts in a variety of organic transformations, including C-N bond-forming reactions. beilstein-journals.orgnih.govnih.gov The synthesis of these complexes often involves the deprotonation of the corresponding imidazolium (B1220033) salt precursor in the presence of a copper(I) source. beilstein-journals.orgnih.gov

The table below provides examples of ligand classes and their applications in the synthesis of related heterocyclic compounds:

Ligand ClassMetalReaction TypeAdvantages
Phosphine Ligands (e.g., YPhos)PalladiumCross-couplingHigh donor ability, Tunable steric and electronic properties
N-Heterocyclic Carbenes (NHCs)Copper, PalladiumC-N bond formation, Cross-couplingStrong σ-donors, High catalyst stability
Pyridine-based LigandsPalladiumC-H activationBifunctional, Can accelerate C-H activation

Sustainable and Green Chemistry Methodologies for this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutically relevant molecules to minimize environmental impact. This includes the careful selection of solvents, the use of energy-efficient reaction conditions, and the development of atom-economical processes.

Solvent Selection and Reaction Condition Refinement for Enhanced Sustainability

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Green solvents, such as water and ionic liquids, are gaining traction as viable alternatives to traditional volatile organic compounds. ctppc.orgeurekaselect.commdpi.comresearchgate.netmdpi.com Reactions in aqueous media are highly desirable due to the low cost, non-toxicity, and non-flammability of water. rsc.orgallfordrugs.com For instance, the metal-free synthesis of imidazo[1,2-a]pyridines has been successfully demonstrated in water. rsc.orgallfordrugs.com

Ionic liquids, which are salts with low melting points, offer a unique set of properties including low vapor pressure, high thermal stability, and tunable solvating capabilities. ctppc.orgeurekaselect.comresearchgate.netmdpi.com These characteristics make them attractive as recyclable and environmentally benign reaction media for a variety of organic transformations. ctppc.orgeurekaselect.comresearchgate.netmdpi.com The use of biocompatible ionic liquids (Bio-ILs), derived from natural sources, further enhances the sustainability of synthetic processes. mdpi.com

The following table highlights sustainable solvents and their potential applications in imidazopyridinone synthesis:

SolventKey PropertiesPotential Application
WaterNon-toxic, non-flammable, low costMetal-free synthesis of imidazopyridines
Ionic Liquids (ILs)Low vapor pressure, high thermal stability, recyclableCatalytic C-N bond formation
Bio-Ionic Liquids (Bio-ILs)Derived from renewable resources, biodegradableGreener alternative to traditional ILs
GlycerolBiodegradable, non-toxic, high boiling pointOne-pot synthesis of imidazo[4,5-b]pyridine derivatives

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govcam.ac.uknih.govijpsjournal.comdigitellinc.comnih.govbeilstein-journals.orgmdpi.combio-conferences.orgrsc.org The direct interaction of microwave irradiation with polar molecules results in efficient and uniform heating, which can be particularly beneficial for the synthesis of heterocyclic compounds. nih.govnih.govijpsjournal.combeilstein-journals.orgrsc.org For instance, the microwave-assisted synthesis of imidazo[1,2-a]pyrimidines and related N-heterocycles has been reported to proceed in significantly reduced reaction times with improved yields. nih.govbeilstein-journals.org A one-pot, two-step synthesis of imidazo[1,2-a]pyrimidine (B1208166) containing imidazoles was achieved in 46-80% yields in 60-80 minutes under microwave irradiation. nih.gov

Flow chemistry offers a paradigm shift from traditional batch processing to continuous manufacturing, providing numerous advantages such as enhanced safety, improved scalability, and precise control over reaction parameters. uc.ptgessnergroup.comcam.ac.ukdurham.ac.uk In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a microreactor, allowing for rapid optimization of reaction conditions and efficient production. uc.ptdurham.ac.uk The synthesis of various heterocyclic scaffolds, including pyrroles and imidazoles, has been successfully demonstrated using flow chemistry techniques. uc.ptcam.ac.ukdurham.ac.uk This technology holds significant promise for the large-scale and sustainable production of this compound and its derivatives.

The table below compares microwave-assisted and flow chemistry approaches for heterocyclic synthesis:

TechnologyPrincipleAdvantagesExample Application
Microwave-Assisted SynthesisDielectric heatingReduced reaction times, higher yields, improved purityOne-pot synthesis of imidazo[1,2-a]pyrimidines
Flow ChemistryContinuous processing in a reactorEnhanced safety, scalability, precise control, automationSynthesis of pyrroles and imidazoles

Elucidation of Reaction Mechanisms in the Formation of the Imidazo[4,5-c]pyridinone Core

The synthesis of the fused imidazo[4,5-c]pyridin-2-one core is a multi-step process typically commencing from 3,4-diaminopyridine. The key transformation involves the construction of the five-membered imidazolone (B8795221) ring onto the pyridine framework. A common and effective method utilizes carbonylating agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) to introduce the C2 carbonyl group. nih.gov

The mechanism for this cyclization is proposed to proceed as follows:

Initial Nucleophilic Attack: The process begins with the nucleophilic attack of one of the amino groups of 3,4-diaminopyridine on a carbonyl carbon of the carbonylating agent (e.g., CDI). This forms a reactive intermediate, such as an N-acylimidazole.

Intramolecular Cyclization: The second, adjacent amino group on the pyridine ring then acts as an intramolecular nucleophile, attacking the newly formed carbonyl center. This step leads to the formation of a tetrahedral intermediate.

Elimination/Dehydration: The final step involves the elimination of a leaving group (e.g., imidazole from the CDI reagent) and a proton, leading to the formation of the stable, fused aromatic imidazolone ring system.

Alternative routes can involve the reaction of 3,4-diaminopyridine with urea at high temperatures or with phosgene derivatives, both of which provide the necessary carbonyl moiety for the cyclization. For instance, the use of triethyl orthoformate followed by oxidation or other cyclizing agents can lead to the formation of the broader imidazo[4,5-c]pyridine system. nih.govresearchgate.net

Table 1: Proposed Mechanistic Steps for Imidazo[4,5-c]pyridin-2-one Core Formation
StepDescriptionKey Intermediates
1Activation of 3,4-diaminopyridine via nucleophilic attack on a carbonylating agent (e.g., CDI).N-acylimidazole derivative
2Intramolecular nucleophilic attack by the second amino group onto the activated carbonyl carbon.Tetrahedral intermediate
3Elimination of leaving group(s) and aromatization to form the fused bicyclic system.Final imidazo[4,5-c]pyridin-2-one core

Mechanistic Studies of Functionalization and Derivatization Reactions on this compound

Once the core structure of this compound is established, further functionalization can be explored. Mechanistic studies in this area often focus on reactions at the remaining reactive sites, primarily the N-H proton at the N3 position and the pyridine nitrogen at the N5 position.

Alkylation is a representative derivatization reaction. The mechanism of N-alkylation on the related imidazo[4,5-b]pyridine scaffold has been shown through DFT calculations to proceed via an SN2 pathway. researchgate.net This mechanism is directly applicable to the this compound system. The reaction is typically performed under basic conditions (e.g., using K₂CO₃ in DMF), where the base abstracts the acidic N3-H proton to form a nucleophilic anion. researchgate.netfabad.org.tr This anion then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide.

The regioselectivity of such reactions is a key area of mechanistic investigation. For the parent 5H-imidazo[4,5-c]pyridine scaffold, alkylation has been observed to occur predominantly on the pyridine nitrogen (N5). fabad.org.tr However, in this compound, the N1 position is already occupied. The N3 proton is part of an amide-like system (the lactam), making it acidic and a prime candidate for deprotonation and subsequent alkylation. The pyridine nitrogen at N5 remains a potential site for alkylation, leading to the formation of a charged pyridinium (B92312) salt. The preferred site of reaction would depend on a balance of factors including the pKa of the N-H proton, the nucleophilicity of the respective nitrogen atoms, and steric hindrance.

Investigations into Rearrangement Processes and Tautomerism within the Imidazo[4,5-c]pyridinone Scaffold

The this compound structure is subject to tautomerism, a form of constitutional isomerism involving the migration of a proton. The most significant tautomeric equilibrium for this scaffold is lactam-lactim tautomerism.

Lactam Form: This is the 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one form, which contains a carbonyl group (C=O) at the C2 position.

Lactim Form: This is the 1-benzyl-1H-imidazo[4,5-c]pyridin-2-ol form, where the proton from the N3 nitrogen has migrated to the carbonyl oxygen, resulting in a hydroxyl group (O-H) and a C=N double bond within the five-membered ring.

For most pyridinone and similar heterocyclic systems, the lactam form is thermodynamically more stable and predominates in solution. documentsdelivered.com This preference is due to the greater strength of the C=O bond compared to the C=N bond and favorable resonance stabilization of the amide-like lactam structure.

Beyond the primary lactam-lactim equilibrium, prototropic tautomerism involving the position of the benzyl group is also theoretically possible prior to its introduction. The parent imidazo[4,5-c]pyridin-2-one core could exist in tautomeric forms where the N-H proton resides on N1, N3, or N5. However, the synthesis of the titled compound via benzylation of a specific precursor locks the benzyl group onto the N1 position, precluding this form of tautomerism in the final molecule.

Table 2: Primary Tautomeric Forms of the Imidazo[4,5-c]pyridinone Core
Tautomeric FormKey Structural FeatureGeneral Stability
Lactam (Keto)C=O at C2, N-H at N3Generally favored
Lactim (Enol)C-OH at C2, C=N at N3Generally less favored

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

While specific, detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, general principles can be applied based on studies of related heterocyclic systems.

Functionalization: In derivatization reactions like N-alkylation, the outcome can be subject to kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction product that is formed fastest will predominate. This is often determined by factors like the accessibility of the reaction site. For example, computational studies on related N-benzylations suggest that regioselectivity can be governed by "steric approach control," a kinetic factor. researchgate.net

Thermodynamic Control: At higher temperatures, where the initial products have enough energy to revert to intermediates, the most stable product will be favored at equilibrium. For example, if alkylation occurred at both N3 and N5, the thermodynamically more stable isomer would be the major product under equilibrating conditions.

The relative stability of tautomers is a thermodynamic consideration. As noted, the lactam form of the imidazo[4,5-c]pyridinone core is the thermodynamically favored tautomer. documentsdelivered.com Computational studies, such as DFT, on related systems have been used to calculate the relative energies of different tautomers and the transition state energies for their interconversion, confirming that one tautomer can be both the kinetic and thermodynamic product of the equilibrium process. researchgate.net

Systematic Structural Modifications and Their Influence on Molecular Interactions

Systematic modifications of the this compound core have revealed critical insights into its molecular interactions. The scaffold offers several positions for substitution, primarily at the N-1 and N-3 positions of the imidazo[4,5-c]pyridinone ring system and the 4-position of the pyridine ring.

N-1 Position: The N-1 position is typically occupied by a benzyl group, which is believed to engage in hydrophobic and aromatic interactions within a binding pocket. Studies have explored replacing the benzyl group with other moieties, such as cyclopentyl or isobutyl groups. For instance, substituting the N-1 benzyl group with a cyclopentyl group can alter the compound's spatial arrangement and hydrophobic profile, which in turn affects its biological activity. nih.gov

N-3 Position: The N-3 position is frequently substituted with a phenyl ring. Modifications to this phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, have a significant impact on the molecule's electronic properties and its ability to form key interactions. For example, the presence of a p-tolyl group (electron-donating) versus a 4-chlorophenyl group (electron-withdrawing) can fine-tune the binding affinity of the molecule. nih.gov

C-4 Position: The 4-amino group on the pyridine ring is a crucial feature. It often acts as a hydrogen bond donor, forming critical interactions that anchor the molecule within its binding site.

The interplay between substituents at these positions is crucial. A study on a series of imidazo[4,5-c]pyridin-2-one derivatives highlighted how varying the N-1 and N-3 substituents affects their inhibitory potential. The data from this study, summarized in the table below, illustrates the sensitivity of the scaffold to structural changes.

Table 1: Impact of N-1 and N-3 Substitutions on Imidazo[4,5-c]pyridin-2-one Derivatives Activity is presented as IC50 (µM) from a kinase inhibition assay. Lower values indicate higher potency.

Compound IDN-1 SubstituentN-3 SubstituentSrc Kinase IC50 (µM)Fyn Kinase IC50 (µM)
1a Phenyl4-Chlorophenyl>10>10
1f tert-Butyl4-Chlorophenyl1.122.51
1g Isobutyl4-Chlorophenyl0.981.02
1k Cyclopentylp-Tolyl1.050.76
1p Cyclopentyl3-Fluorophenyl0.520.45
1s Cyclopentyl4-Methoxyphenyl0.230.15

Data sourced from a study on Src family kinase inhibitors. nih.gov

Impact of Substituent Effects on the Reactivity and Intermolecular Recognition

The electronic and steric properties of substituents on the this compound scaffold significantly influence its reactivity and intermolecular recognition. These effects are critical for modulating binding affinity and selectivity.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the N-3 phenyl ring can alter the electron density of the entire ring system. For example, an EWG like a chlorine or fluorine atom can modulate the strength of hydrogen bonds formed by other parts of the molecule, such as the 4-amino group. nih.gov These fundamental correlations are useful tools for optimizing potency. nih.gov The presence of a methoxy (B1213986) group (an EDG) at the para-position of the N-3 phenyl ring, as seen in compound 1s , was found to be highly favorable, suggesting that tuning the electronic nature of this region is a key optimization strategy. nih.gov

Steric Effects: The size and shape of substituents at the N-1 and N-3 positions dictate the molecule's ability to fit into a specific binding site. A bulky group like tert-butyl at the N-1 position (compound 1f ) can provide a different conformational profile compared to a more flexible isobutyl group (compound 1g ). nih.gov The choice of a cyclopentyl group at N-1 appears to be particularly effective, suggesting an optimal size and shape for this position in the studied series. nih.gov

Table 2: Influence of Substituent Properties on Molecular Interactions

PositionSubstituent TypeExample CompoundPotential Effect on Interaction
N-1 Bulky Alkyl1f (tert-Butyl)Provides specific steric bulk, influences conformation. nih.gov
N-1 Cyclic Alkyl1s (Cyclopentyl)Offers a favorable hydrophobic and conformational profile. nih.gov
N-3 Phenyl Electron-Donating1s (4-Methoxy)Increases electron density, potentially enhancing pi-stacking or modulating H-bond strength. nih.gov
N-3 Phenyl Electron-Withdrawing1p (3-Fluoro)Modifies charge distribution, affecting electrostatic and hydrogen bonding interactions. nih.gov

Conformational Analysis and Stereochemical Considerations in Structure-Activity Studies

The three-dimensional structure and conformational flexibility of this compound derivatives are critical determinants of their activity. The fused imidazo[4,5-c]pyridinone ring system is largely planar. iucr.org However, the substituents, particularly the N-1 benzyl group, are not coplanar with this fused ring system.

X-ray crystallography studies on a related compound, 3-benzyl-6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one, revealed a significant dihedral angle of 67.04° between the benzyl ring and the fused heterocyclic system. figshare.com This indicates that the N-benzyl group has considerable rotational freedom, and its preferred orientation in space is a key factor for effective binding. This rotational flexibility allows the molecule to adopt different conformations to fit into various binding sites.

Molecular dynamics (MD) simulations have been used to explore the possible binding patterns of these derivatives. nih.gov Such simulations suggest that the most active compounds can adopt a stable conformation within the binding site, maximizing favorable interactions. For instance, MD studies on compound 1s revealed specific binding patterns, underscoring the importance of the molecule's conformational arrangement for achieving high potency. nih.gov Stereochemistry becomes particularly important when chiral centers are introduced into the substituents, as different enantiomers or diastereomers may exhibit vastly different activities due to their unique spatial arrangements.

Ligand Efficiency and Lipophilic Efficiency Metrics in the Context of this compound Analogues

In lead optimization, it is crucial to improve potency without excessively increasing molecular size or lipophilicity, which can lead to poor pharmacokinetic properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are valuable metrics for assessing the quality of compounds. nih.govsciforschenonline.org

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms, HA). It is calculated as: LE = -RT ln(K_i) / HA or approximated as 1.4 * pIC50 / HA. A higher LE value indicates that the compound achieves its potency with a more efficient use of its atoms. For kinase inhibitors, an LE value of ≥ 0.3 is often considered a benchmark for a promising lead compound.

Lipophilic Efficiency (LipE): This metric assesses the balance between potency (pIC50) and lipophilicity (logP or logD). It is calculated as: LipE = pIC50 - logP. Higher LipE values (typically >5) are desirable, as they indicate that potency is achieved without excessive lipophilicity, which can help avoid issues like off-target toxicity and poor solubility. sciforschenonline.orgacs.org

Applying these metrics to the imidazo[4,5-c]pyridinone scaffold allows for a more quantitative approach to SAR. By tracking LE and LipE during the modification of the N-1 and N-3 substituents, researchers can prioritize analogues that demonstrate an efficient translation of structural modifications into improved binding affinity.

Table 3: Hypothetical Efficiency Metrics for Imidazo[4,5-c]pyridin-2-one Analogues Note: pIC50 values are derived from data in Table 1. nih.gov HA and cLogP are estimated for illustrative purposes.

Compound IDpIC50 (Src)Est. Heavy Atoms (HA)Est. cLogPEst. Ligand Efficiency (LE)Est. Lipophilic Efficiency (LipE)
1g 6.01223.50.382.51
1p 6.28243.80.372.48
1s 6.64253.40.373.24

This analysis suggests that while the LE remains relatively consistent across these analogues, compound 1s shows an improved LipE, indicating a more favorable balance of potency and lipophilicity.

Pharmacophore Modeling and Lead Optimization Strategies for Imidazo[4,5-c]pyridinone Scaffolds

Pharmacophore modeling is a powerful tool for abstracting the key molecular features necessary for biological activity. Based on the SAR of this compound derivatives, a general pharmacophore model can be proposed.

A typical model for this scaffold would include:

One Hydrogen Bond Donor (HBD): The exocyclic amino group at the C-4 position.

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C-2 position.

Two Aromatic/Hydrophobic Regions (HY/AR): One corresponding to the N-1 benzyl (or other hydrophobic) group and another corresponding to the N-3 phenyl substituent.

This model serves as a blueprint for designing new molecules and for virtual screening of compound libraries to identify novel hits with the same imidazo[4,5-c]pyridinone core.

Lead optimization strategies for this scaffold involve several approaches:

Substituent Scrambling: Systematically exploring a wide range of chemical groups at the N-1 and N-3 positions to fine-tune steric and electronic properties.

Isosteric Replacement: Replacing key functional groups with bioisosteres to improve properties while maintaining essential interactions. For example, the phenyl ring at N-3 could be replaced with other aromatic heterocycles.

Scaffold Hopping: Replacing the core imidazo[4,5-c]pyridinone structure with a different heterocyclic system that maintains the same 3D arrangement of pharmacophoric features. This can lead to compounds with novel intellectual property and potentially improved properties.

Structure-Guided Design: Utilizing X-ray crystallography or computational docking to visualize the binding mode of lead compounds. This information can guide the rational design of modifications to enhance binding affinity and selectivity. For instance, 3D-QSAR and docking studies on the related imidazo[4,5-b]pyridine scaffold have successfully identified key structural requirements for activity. nih.gov

Through these combined strategies, the imidazo[4,5-c]pyridinone scaffold can be effectively optimized to generate potent and selective molecules.

Computational and Theoretical Chemistry Applied to 1 Benzyl 1h,2h,3h Imidazo 4,5 C Pyridin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model electron distribution, molecular geometry, and energy levels, which in turn determine the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.com It is employed to optimize the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. For heterocyclic systems similar to 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G+(d,p) or SVP, provide reliable structural data that can be compared with experimental results from X-ray crystallography. mdpi.comnih.gov

DFT is also used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ekb.egnih.gov For imidazo[4,5-c]pyridin-2-one analogues, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, while regions around hydrogen atoms would show positive potential. nih.gov This information is crucial for predicting how the molecule will interact with other reagents or biological macromolecules.

Quantum chemical calculations are invaluable for predicting spectroscopic data. Theoretical vibrational frequencies obtained from DFT can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to aid in the assignment of spectral bands. wu.ac.thscirp.org Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which helps in interpreting UV-Visible absorption spectra. nih.govscirp.org

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, stability, and polarizability. nih.govscirp.org A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. mdpi.com From these energies, global reactivity descriptors can be calculated to quantify chemical behavior. nih.gov

Table 1: Representative Calculated Quantum Chemical Parameters for Heterocyclic Analogues.
ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
Energy Gap (ΔE)LUMO-HOMO Energy Difference4.0 to 5.0
Chemical Hardness (η)(ELUMO - EHOMO) / 22.0 to 2.5
Chemical Softness (S)1 / (2η)0.20 to 0.25
Electronegativity (χ)-(EHOMO + ELUMO) / 23.75 to 4.75
Electrophilicity Index (ω)μ2 / 2η3.0 to 4.5

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into their behavior in a more realistic, dynamic environment, such as in a solvent or bound to a protein. openpharmaceuticalsciencesjournal.com MD simulations track the movements of atoms over time, governed by a force field, allowing for the exploration of different molecular conformations and the study of interactions with surrounding molecules. rdd.edu.iq

For this compound, MD simulations can reveal the flexibility of the benzyl (B1604629) group and its preferred orientations relative to the core ring system. The stability of the molecule's conformation can be assessed by monitoring the root-mean-square deviation (RMSD) over the simulation time. openpharmaceuticalsciencesjournal.com Furthermore, MD is used to study how solvent molecules, such as water, arrange themselves around the solute. Analysis of the Radial Distribution Function (RDF) can identify stable hydration shells and specific hydrogen bonding patterns between the molecule and the solvent, which is critical for understanding its solubility and behavior in aqueous environments. rdd.edu.iq

Molecular Docking Studies and Binding Affinity Predictions for Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). connectjournals.com This method is instrumental in structure-based drug design for predicting the binding mode and estimating the binding affinity between a ligand and a target's active site. nih.gov

For analogues of this compound, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, that stabilize the ligand-receptor complex. openpharmaceuticalsciencesjournal.comrsc.org The results are often quantified by a docking score, which is a numerical value that estimates the binding free energy; a more negative score typically indicates a stronger predicted binding affinity. connectjournals.com These predictions help prioritize compounds for further experimental testing and guide the design of new derivatives with improved binding characteristics.

Table 2: Illustrative Molecular Docking Results for Imidazopyridine Analogues Against a Hypothetical Kinase Target.
Compound AnalogueDocking Score (kcal/mol)Key Predicted Interactions
Analogue 1-8.5H-bond with Lys63, Hydrophobic interaction with Leu122
Analogue 2-9.2H-bond with Lys63, H-bond with Arg69, Pi-cation with Lys63
Analogue 3-7.9Hydrophobic interaction with Met130, H-bond with Cys113
Analogue 4-9.5H-bond with Ser154, Pi-stacking with Phe80

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their properties (e.g., biological activity or physical properties). researchgate.net By analyzing a dataset of molecules with known properties, a QSAR model can be developed to predict the properties of new, untested compounds. nih.gov

For a series of 3-(4-biphenylmethyl)-4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives, 2D-QSAR models have been successfully developed. researchgate.net A statistically significant model was established with a high correlation coefficient (r² = 0.8940) and strong internal predictive power (q² = 0.7648), indicating a robust correlation between the structural descriptors and the observed activity. researchgate.net The model also demonstrated good external predictive ability (pred_r² = 0.8177), confirming its utility for predicting the activity of new analogues. researchgate.net Such models suggest that substitutions with electronegative and low-bulkiness groups are favorable for activity. researchgate.net Other methods like group-based QSAR and k-nearest neighbor (k-NN) modeling have also been employed to further understand the structure-property relationships within this chemical class. researchgate.net

Table 3: Statistical Parameters for a 2D-QSAR Model of Imidazo[4,5-c]pyridine Analogues. researchgate.net
ParameterValueDescription
r² (Correlation Coefficient)0.8940Measures the goodness of fit of the model for the training set.
q² (Cross-validated r²)0.7648Measures the internal predictive ability of the model (leave-one-out).
pred_r² (External r²)0.8177Measures the predictive ability of the model on an external test set.
F-test85.9Indicates the statistical significance of the model.

Cheminformatics and Virtual Screening Approaches for Library Design and Discovery

Cheminformatics combines computational methods with chemical information to support drug discovery and design. A key application is virtual screening, which involves the computational screening of large chemical libraries to identify molecules that are likely to bind to a drug target. researchgate.netu-strasbg.fr This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally. nih.gov

Virtual screening can be either ligand-based or structure-based. mdpi.com Ligand-based methods search for molecules that are similar to known active compounds, while structure-based virtual screening uses docking to assess the fit of library compounds into the 3D structure of a target protein. mdpi.com For the this compound scaffold, cheminformatics can be used to design a virtual combinatorial library by varying substituents at different positions. This library can then be filtered based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness before being subjected to virtual screening against a target of interest, accelerating the discovery of novel and potent analogues. nih.gov

Advanced Analytical Methodologies in the Research of 1 Benzyl 1h,2h,3h Imidazo 4,5 C Pyridin 2 One

High-Resolution Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

High-resolution spectroscopic methods are indispensable for a detailed understanding of the structural and electronic properties of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one.

Advanced NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing detailed information about the molecular framework and connectivity. ugm.ac.idresearchgate.net Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to establish correlations between neighboring protons and between protons and carbons, respectively. ugm.ac.id These methods are crucial for definitively assigning the complex spectral data of substituted imidazo[4,5-c]pyridin-2-ones. nih.gov

Solid-state NMR (ssNMR) is particularly valuable for studying the polymorphic forms of crystalline solids. researchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. researchgate.net ssNMR, especially ¹⁴N ssNMR, is highly sensitive to the local electronic environment around the nitrogen nuclei. rsc.org By analyzing the quadrupolar parameters, it is possible to differentiate between various polymorphs of nitrogen-containing heterocyclic compounds. rsc.org This technique can provide critical information on crystal packing, molecular interactions, and conformational differences in the solid state. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Imidazo[4,5-c]pyridine Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
2-benzyl-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine 8.16 (dt, J = 6.9, 1.1 Hz, 1H), 7.47 (dt, J = 9.0, 1.0 Hz, 1H), 7.28 – 7.23 (m, 4H), 7.21 – 7.14 (m, 1H), 7.08 (ddd, J = 9.0, 6.7, 1.3 Hz, 1H), 6.72 (td, J = 6.8, 1.1 Hz, 1H), 4.20 (s, 2H), 2.57 (s, 1H), 1.18 (s, 9H) 139.83, 139.62, 128.68, 128.48, 126.06, 123.41, 123.35, 117.06, 110.93, 101.78, 98.20, 55.71, 34.36, 30.45 nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule. elixirpublishers.comnih.govmdpi.com These techniques are particularly useful for studying conformational changes and intermolecular interactions, such as hydrogen bonding. nih.gov For instance, the stretching vibration of an N-H bond involved in hydrogen bonding will appear at a different frequency compared to a non-hydrogen-bonded N-H group. nih.gov

In the context of this compound, FT-IR and Raman spectroscopy can be used to:

Identify characteristic vibrational bands for the carbonyl (C=O), C-N, and C-H bonds. elixirpublishers.com

Study the effects of substitution on the vibrational frequencies of the imidazo[4,5-c]pyridine core.

Investigate intermolecular hydrogen bonding in the solid state by analyzing shifts in the N-H and C=O stretching frequencies. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of vibrational modes. elixirpublishers.commdpi.comnih.gov

Table 2: Key Vibrational Frequencies for Related Heterocyclic Compounds

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference
N-H stretching 3500-3300 nih.gov
C-H stretching (aromatic) 3100-3000 mdpi.com
C=O stretching 1715-1680 elixirpublishers.com
C=N stretching 1600-1500 elixirpublishers.com

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the stereochemical analysis of chiral molecules. While this compound itself is not chiral, the introduction of stereocenters through substitution would necessitate the use of these techniques. For any chiral derivatives, CD and ORD spectroscopy would be crucial for determining the absolute configuration and studying conformational chirality.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Metabolite Identification (excluding adverse effect profiling)

Mass spectrometry is a cornerstone technique for the analysis of this compound, offering high sensitivity and specificity for molecular weight determination and structural elucidation. ijpras.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. ijpras.comacs.org This is critical for confirming the identity of newly synthesized compounds and for identifying unknown metabolites.

Fragmentation pathway analysis, typically performed using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation (CID) of a precursor ion to generate a series of product ions. uab.eduuab.edu The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. sapub.org By analyzing the neutral losses and the masses of the fragment ions, it is possible to deduce the connectivity of the molecule and identify key structural motifs. uab.edusapub.org

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex mixtures, such as reaction monitoring samples and biological matrices for metabolite identification. nih.govyoutube.comnih.gov LC separates the components of the mixture based on their physicochemical properties, and the MS/MS detector provides sensitive and selective detection. nih.gov

In the context of this compound research, LC-MS/MS is invaluable for:

Reaction Monitoring: Tracking the progress of a chemical synthesis by monitoring the consumption of reactants and the formation of products and byproducts.

Metabolite Identification: Identifying and characterizing the metabolites of the parent compound in in vitro or in vivo systems. ijpras.comyoutube.comchemrxiv.org This involves searching for expected metabolic transformations (e.g., hydroxylation, N-dealkylation) and using HRMS and MS/MS to confirm the structures of the potential metabolites. ijpras.com

Table 3: Common Metabolic Transformations Detectable by LC-MS/MS

Metabolic Reaction Mass Shift (Da)
Hydroxylation +16
N-dealkylation (benzyl group) -90
Glucuronidation +176

X-ray Crystallography and Solid-State Characterization of this compound

X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline materials. For a compound like this compound, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule. This includes the planarity of the fused imidazo[4,5-c]pyridine ring system and the orientation of the benzyl (B1604629) group relative to this core.

In analogous structures, such as 3-benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, the fused imidazole (B134444) and pyridine (B92270) rings are essentially planar. google.com The benzyl group, however, is typically not coplanar with the fused ring system. For instance, in the bromo-substituted analogue, the dihedral angle between the benzyl ring and the fused imidazopyridine core is 67.04 (12)°. google.com Similarly, in 1-benzyl-1H-benzimidazol-2(3H)-one, a related benzimidazole (B57391) derivative, this dihedral angle is 68.50 (6)°. nih.gov These findings suggest that the benzyl group in this compound likely adopts a twisted conformation relative to the heterocyclic scaffold.

Solid-state characterization of this compound would also involve techniques such as powder X-ray diffraction (PXRD) to assess bulk crystallinity and phase purity. Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), would be employed to determine melting points, detect phase transitions, and evaluate thermal stability.

Table 1: Representative Crystallographic Data for an Analogous Compound: 3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one google.com

ParameterValue
Chemical FormulaC₁₃H₁₀BrN₃O
Molecular Weight304.15
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.2399 (2)
b (Å)10.4463 (4)
c (Å)14.5144 (6)
α (°)107.611 (2)
β (°)90.628 (3)
γ (°)99.784 (3)
Volume (ų)602.49 (4)
Z2
Temperature (K)296
RadiationMo Kα
Dihedral Angle (°)67.04 (12) (Benzyl vs. Fused Rings)

Note: This data is for a structurally related compound and is presented to illustrate the type of information obtained from X-ray crystallography.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical compounds. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which can significantly impact its bioavailability and formulation. While specific studies on the polymorphism of this compound have not been reported, the potential for polymorphic behavior in benzyl-substituted heterocyclic compounds is recognized. researchgate.net

The investigation of polymorphism for this compound would involve systematic screening efforts. This typically includes recrystallization from a variety of solvents with different polarities and evaporation rates, as well as techniques such as slurry conversion, grinding, and sublimation. Each solid form obtained would be characterized using techniques like PXRD, DSC, and TGA to identify unique crystalline phases.

Crystal engineering principles could be applied to purposefully design and synthesize new solid forms of this compound with desired properties. This approach involves the systematic study of intermolecular interactions and their influence on crystal packing. researchgate.net By understanding the hydrogen bonding patterns and other non-covalent interactions, it may be possible to form co-crystals or salts with specific guest molecules to modulate the physicochemical properties of the parent compound. For instance, the formation of dimers through N—H⋯O hydrogen bonds, as seen in related structures, presents a robust supramolecular synthon that could be utilized in a crystal engineering strategy. google.com

Hyphenated Techniques for Online Reaction Monitoring and Process Analytical Technology (PAT)

The synthesis of this compound and related heterocyclic compounds often involves multi-step processes where careful control of reaction parameters is essential for ensuring high yield and purity. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. nih.govnih.gov The goal of PAT is to build quality into the product rather than testing it in at the end.

Hyphenated analytical techniques are powerful tools within the PAT framework for online reaction monitoring. These techniques combine a separation method with a spectroscopic detection method, providing real-time or near-real-time information about the progress of a chemical reaction. For the synthesis of this compound, several hyphenated techniques could be employed.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is a widely used technique for monitoring the consumption of reactants and the formation of products and byproducts. An automated HPLC system can be configured to withdraw samples from the reaction vessel at regular intervals, providing a detailed kinetic profile of the reaction.

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are also well-suited for in-situ reaction monitoring. By inserting a probe directly into the reaction mixture, these methods can provide continuous data on the concentration of key chemical species without the need for sample extraction. For example, the disappearance of a reactant's characteristic vibrational band and the appearance of a product's band can be tracked over time.

The data generated from these online monitoring techniques can be used to establish a robust control strategy for the manufacturing process. nih.gov By understanding how critical process parameters (CPPs) such as temperature, pressure, and reactant concentration affect critical quality attributes (CQAs) of the final product, the synthesis can be optimized for efficiency, consistency, and safety. nih.gov While specific applications of PAT to the synthesis of this compound are not detailed in the literature, the principles of PAT are broadly applicable to the synthesis of heterocyclic pharmaceutical intermediates. pharmtech.com

Table 2: Potential PAT Tools for Monitoring the Synthesis of this compound

PAT ToolInformation ProvidedMode of Application
HPLC-DAD/MSQuantitative analysis of reactants, intermediates, products, and impurities.At-line or On-line
In-situ FTIR/Raman SpectroscopyReal-time tracking of functional group changes, providing kinetic information.In-line
Near-Infrared (NIR) SpectroscopyMonitoring of bulk properties such as concentration and homogeneity.In-line or On-line
Focused Beam Reflectance Measurement (FBRM)In-process measurement of particle size and distribution during crystallization.In-line

Future Directions and Emerging Research Avenues for 1 Benzyl 1h,2h,3h Imidazo 4,5 C Pyridin 2 One

Exploration of Novel Synthetic Pathways and Catalytic Systems for Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount for advancing the study of imidazo[4,5-c]pyridinone derivatives. Future research is increasingly focused on moving beyond traditional condensation reactions towards more sophisticated and sustainable approaches.

One promising direction is the use of transition-metal-free cascade reactions, which allow for the construction of complex molecular architectures from simple starting materials in a single pot. rsc.org This approach offers advantages in terms of atom economy and reduced waste generation. Another key area is the development of advanced catalytic systems. For instance, palladium-catalyzed amidation and coupling reactions have shown utility in the synthesis of related imidazopyridine systems, providing regioselective access to specific isomers that are otherwise difficult to obtain. organic-chemistry.org The optimization of these catalytic methods, perhaps through the design of novel ligands or the use of microwave-assisted protocols, could significantly improve yields and reaction times for the synthesis of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one and its analogues. rsc.org

Future synthetic strategies are likely to focus on the following areas:

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product purity.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions provides a green and powerful tool for forging new bonds under mild conditions.

Biocatalysis: The use of enzymes as catalysts can offer unparalleled selectivity and efficiency, often under environmentally benign aqueous conditions.

Table 1: Comparison of Synthetic Approaches for Imidazopyridine Scaffolds
MethodologyKey AdvantagesPotential for Imidazo[4,5-c]pyridinonesReference
Traditional CondensationWell-established, readily available starting materials.Forms the core scaffold, but can lack regioselectivity. nih.gov
Palladium-Catalyzed CouplingHigh regioselectivity, good functional group tolerance.Enables precise installation of substituents like the benzyl (B1604629) group. organic-chemistry.org
Microwave-Assisted SynthesisDrastically reduced reaction times, improved yields.Accelerates the formation of the fused heterocyclic system. rsc.org
Transition-Metal-Free CascadesHigh atom economy, environmentally friendly.Efficient construction of the core structure from simple precursors. rsc.org

Advanced Material Science Applications of Imidazo[4,5-c]pyridinone Derivatives

The inherent structural and electronic properties of the imidazo[4,5-c]pyridinone scaffold suggest its potential utility in the field of advanced materials science. The fused aromatic system, with its distribution of nitrogen and oxygen atoms, provides sites for hydrogen bonding and pi-stacking interactions. These non-covalent interactions are fundamental to the self-assembly of molecules into ordered supramolecular structures, which is a cornerstone of materials design.

Future research could explore the incorporation of the this compound core into larger molecular frameworks. The ability to functionalize the benzyl group and other positions on the heterocyclic ring allows for the tuning of its electronic and steric properties. This tunability is a key requirement for creating materials with tailored characteristics. For example, the scaffold's electron-rich nature could be harnessed in the development of organic electronic materials. Investigations into the coordination chemistry of these ligands with metal ions could also open pathways to novel metal-organic frameworks (MOFs) or coordination polymers. uctm.edu

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. mdpi.com For complex scaffolds like this compound, AI and machine learning (ML) can accelerate discovery in several ways.

De Novo Design: Generative AI models can explore vast chemical space to propose novel imidazo[4,5-c]pyridinone derivatives with desired physicochemical properties. mdpi.comijhespub.org These models learn from existing chemical data to generate structures that are not only novel but also synthetically feasible.

Synthesis Planning: Retrosynthesis prediction tools, powered by machine learning, can assist chemists by proposing viable synthetic routes to target molecules. mdpi.com This can save significant time and resources in the laboratory by identifying the most efficient pathways and avoiding potential dead ends.

Property Prediction: Machine learning models can be trained to predict various properties of molecules, such as their electronic characteristics or binding affinities to biological targets, before they are ever synthesized. ijhespub.orgnih.gov This allows for the rapid screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

The application of these computational tools to the imidazo[4,5-c]pyridinone class of compounds could rapidly expand the diversity of known derivatives and uncover molecules with optimized characteristics for various applications.

Interdisciplinary Research Synergies with Related Fields

The future of research on this compound will be greatly enhanced by collaborations with adjacent scientific disciplines. The structural similarity of the imidazo[4,5-c]pyridine core to naturally occurring purines makes it an interesting scaffold for chemical biology. mdpi.comresearchgate.net

Chemical Biology: Derivatives of this scaffold could be developed as chemical probes to study the function and localization of specific proteins or enzymes within a cell. Their potential to interact with biomolecules could be systematically explored to identify new biological targets.

Materials Science: As mentioned previously, collaboration with materials scientists is crucial for translating the molecular properties of these compounds into functional materials. This could involve research into their incorporation into polymers, their self-assembly on surfaces, or their use as components in electronic devices.

These interdisciplinary efforts will ensure that the fundamental chemical knowledge generated about the imidazo[4,5-c]pyridinone system is translated into practical tools and applications.

Unanswered Questions and Persistent Challenges in the Chemistry of Imidazo[4,5-c]pyridinone Scaffolds

Despite the progress made, several challenges and fundamental questions remain in the chemistry of imidazo[4,5-c]pyridinones. Addressing these will be critical for the continued development of the field.

One of the primary challenges is achieving complete regioselectivity during synthesis, particularly when multiple reactive nitrogen atoms are present in the precursors. mdpi.com While methods exist to favor certain isomers, the development of universally applicable and highly selective synthetic protocols remains an important goal. Another challenge lies in the functionalization of the core scaffold. Developing methods for the selective modification of specific C-H bonds on the pyridine (B92270) or imidazole (B134444) ring would provide more direct access to a wider range of derivatives without the need for lengthy de novo synthesis.

Table 2: Key Research Challenges for Imidazo[4,5-c]pyridinone Scaffolds
ChallengeDescriptionPotential Future Approaches
Regiocontrol in SynthesisDifficulty in controlling the position of substituents, especially on the nitrogen atoms of the imidazole ring.Development of novel directing groups, selective catalysts, and advanced purification techniques. mdpi.com
Late-Stage FunctionalizationLimited methods for modifying the core structure after it has been assembled.Exploration of C-H activation and other modern synthetic methods to directly add new functional groups.
Understanding Structure-Property RelationshipsA comprehensive understanding of how specific structural modifications influence the compound's electronic and physical properties is still developing.Systematic synthesis of derivative libraries combined with high-throughput screening and computational modeling. nih.gov
Scalability of SynthesesMany reported syntheses are performed on a small scale and may not be readily adaptable to large-scale production.Development of robust, scalable, and cost-effective synthetic routes, potentially using flow chemistry.

Furthermore, a deeper understanding of the fundamental photophysical and electronic properties of the imidazo[4,5-c]pyridinone core is needed. Comprehensive studies in this area will be essential for guiding the design of new molecules for applications in materials science and chemical biology.

Q & A

Q. What are the established synthetic routes for 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one?

The synthesis typically involves cyclization of precursors such as benzylamine derivatives and pyridine analogs. A common approach includes:

  • Step 1 : Condensation of benzylamine with a nitropyridine derivative under basic conditions (e.g., KOH/EtOH).
  • Step 2 : Reduction of the nitro group using catalytic hydrogenation (Pd/C, H₂) or sodium dithionite.
  • Step 3 : Cyclization via heating in polar aprotic solvents (e.g., DMF) with a base (e.g., NaH) to form the imidazo-pyridinone core . Modifications to the benzyl group require careful selection of alkylation agents (e.g., benzyl halides) and purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positions (e.g., benzyl group integration at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% typically required for pharmacological studies) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. What preliminary biological screening models are used for this compound?

Initial screening focuses on:

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standards like gentamicin .
  • Enzyme inhibition studies : Testing against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity measurement) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent Optimization : Replacing ethanol with DMF increases cyclization efficiency due to higher boiling points and better solubility of intermediates .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance N-alkylation steps, reducing side-product formation .
  • Temperature Control : Gradual heating (80–100°C) during cyclization minimizes decomposition, as noted in analogous imidazo-pyridines .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Structural analogs : Subtle changes (e.g., chloro vs. methyl substituents) alter binding affinity. Compare activity of 1-benzyl derivatives with 1-cyclohexyl or 1-(4-chlorophenyl) variants .
  • Assay conditions : Standardize protocols (e.g., cell line viability, incubation time) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic stability : Use liver microsome assays to assess if rapid degradation in certain models skews results .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the pyridine C5 position to enhance kinase inhibition .
  • Benzyl Substitutions : Replace the benzyl group with heteroaromatic moieties (e.g., pyridinylmethyl) to improve solubility and bioavailability .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock) to identify critical interactions with target proteins (e.g., ATP-binding pockets) .

Q. How to address compound instability during storage or assays?

  • Light Sensitivity : Store in amber vials under inert gas (N₂ or Ar) to prevent photo-oxidation of the imidazole ring .
  • pH-Dependent Degradation : Buffer solutions (pH 6–7) stabilize the compound in aqueous media .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and confirm stability via accelerated aging tests .

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Reactant of Route 1
Reactant of Route 1
1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.